molecular formula C8H5NO3S2 B14514836 6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one CAS No. 62558-21-8

6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one

Cat. No.: B14514836
CAS No.: 62558-21-8
M. Wt: 227.3 g/mol
InChI Key: NLZDTOPMALMVGD-UHFFFAOYSA-N
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Description

6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one is a chemical compound known for its unique structure and properties It belongs to the class of benzodithiolones, which are characterized by a benzene ring fused with a dithiol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one typically involves the nitration of 6-methyl-1,3-benzodithiol-2-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzodithiolones depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-4-nitro-2H-1,3-benzodithiol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-nitro-3,4-dihydro-2H-1,4-benzoxazine: Similar in structure but contains an oxazine ring instead of a dithiol ring.

    6-Nitro-2H-[1,4]benzoxazin-3(4H)-one: Contains a benzoxazine ring with a nitro group.

Properties

CAS No.

62558-21-8

Molecular Formula

C8H5NO3S2

Molecular Weight

227.3 g/mol

IUPAC Name

6-methyl-4-nitro-1,3-benzodithiol-2-one

InChI

InChI=1S/C8H5NO3S2/c1-4-2-5(9(11)12)7-6(3-4)13-8(10)14-7/h2-3H,1H3

InChI Key

NLZDTOPMALMVGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=O)S2)[N+](=O)[O-]

Origin of Product

United States

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